Milnacipran

描述

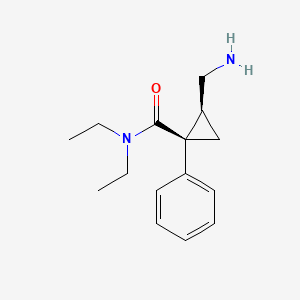

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048287, DTXSID601025164 | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96847-55-1, 92623-85-3 | |

| Record name | Dextromilnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromilnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Neurobiological Mechanisms of Action of Milnacipran

Detailed Analysis of Monoamine Reuptake Inhibition

Milnacipran functions as a dual-action agent, simultaneously targeting the reuptake mechanisms of two critical monoamine neurotransmitters. nih.gov This dual inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. nih.govnih.gov

This compound is a potent inhibitor of the serotonin (B10506) transporter (SERT), which is responsible for clearing serotonin from the synapse. openaccessjournals.commanagedhealthcareexecutive.com By blocking this transporter, this compound effectively increases the availability of serotonin to bind with postsynaptic receptors. drugbank.com Microdialysis studies in animal models have confirmed that the administration of this compound leads to a significant and sustained increase in extracellular serotonin levels in brain regions such as the hypothalamus. nih.gov

Concurrently with its action on serotonin, this compound inhibits the norepinephrine (B1679862) transporter (NET). openaccessjournals.commanagedhealthcareexecutive.com This action prevents the reuptake of norepinephrine from the synaptic cleft, thereby enhancing noradrenergic neurotransmission. drugbank.com The inhibition of NET is a key component of this compound's dual-action profile. nih.gov Experimental studies have demonstrated that this compound administration elevates extracellular norepinephrine levels in the brain. nih.govnih.gov

The relative potency of this compound at the serotonin and norepinephrine transporters is a distinguishing feature among serotonin-norepinephrine reuptake inhibitors (SNRIs). While some research describes this compound as having a balanced or equipotent inhibition of both SERT and NET nih.govnih.gov, other in vitro studies indicate a greater potency for norepinephrine reuptake inhibition.

Interactive Table: Comparative Transporter Affinity of SNRIs Data presented as inhibition constants (Ki, nM) from in vitro studies. Lower values indicate higher binding affinity.

| Compound | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Selectivity Ratio (Ki SERT / Ki NET) |

|---|---|---|---|

| This compound | 22 | 8.44 | 2.61 |

| Duloxetine (B1670986) | 0.8 | 7.5 | 0.11 |

| Venlafaxine (B1195380) | 25 | 740 | 0.03 |

This table is for illustrative purposes and values may vary between studies.

This compound's action on monoamine transporters is highly selective. It has been demonstrated to have no significant effect on the reuptake of dopamine (B1211576). nih.govwikipedia.orgresearchgate.net Its mechanism of action does not involve direct interaction with the dopamine transporter (DAT). drugbank.comyoutube.com While some research has explored potential downstream adaptive changes in the dopaminergic system following repeated administration, this is distinct from the primary mechanism of reuptake inhibition. biopsychiatry.com

Receptor Binding and Affinities

A defining characteristic of this compound's pharmacological profile is its lack of significant affinity for a wide array of other neurotransmitter receptors. This "clean" profile distinguishes it from older classes of antidepressants, such as tricyclic antidepressants (TCAs), which interact with numerous receptors. nih.govnih.gov

In vitro binding assays have consistently shown that this compound is devoid of significant interactions at various postsynaptic receptor sites. nih.govnih.gov It does not bind with clinically meaningful affinity to:

Adrenergic Receptors: (alpha-1, alpha-2, beta). nih.govnih.gov

Serotonergic Receptors: (5-HT1-7). drugbank.com

Dopaminergic Receptors: (D1, D2). nih.govdrugbank.comwikipedia.org

Histaminergic Receptors. nih.govnih.govnih.gov

Muscarinic (Cholinergic) Receptors. nih.govnih.govnih.gov

Opiate Receptors. nih.govdrugbank.comwikipedia.org

This lack of receptor antagonism is responsible for the absence of side effects commonly associated with TCA interactions at these sites, such as sedation, orthostatic hypotension, and anticholinergic effects. nih.govnih.gov

Implications for Side Effect Profile

The neurobiological mechanism of this compound is central to understanding its side effect profile. As a serotonin-norepinephrine reuptake inhibitor (SNRI), its primary action is to block the serotonin transporter (SERT) and the norepinephrine transporter (NET). wikipedia.orgyoutube.com This inhibition leads to an increase in the extracellular concentrations of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. youtube.comnih.gov The side effects associated with this compound are generally considered a direct extension of this enhanced serotonergic and noradrenergic activity, not just in the central nervous system (CNS) but also in the periphery. nih.gov

Unlike tricyclic antidepressants (TCAs), this compound exhibits a "cleaner" pharmacological profile, with a notable lack of significant affinity for other receptors, including adrenergic, histaminergic, muscarinic, dopaminergic, or opiate receptors. nih.govnih.gov This low affinity for a wide range of other neurotransmitter receptors means it avoids many of the side effects commonly associated with TCAs, such as sedation (from histamine (B1213489) H1 receptor blockade), dry mouth, constipation, and blurred vision (from muscarinic acetylcholine (B1216132) receptor blockade).

However, the increased availability of norepinephrine can lead to effects mediated by adrenergic receptors. This noradrenergic activity is implicated in side effects such as increased blood pressure and heart rate. nih.gov Dysuria, or difficulty urinating, is another reported side effect linked to the noradrenergic effects of this compound, as norepinephrine can cause contraction of the bladder sphincter and prostatic urethra through its action on alpha-adrenergic receptors. nih.govresearchgate.netpsychiatryonline.org Similarly, increased serotonergic activity throughout the body can contribute to side effects like nausea. nih.govnih.gov

Modulation of Neurotransmitter Levels in Specific Brain Regions

This compound's core mechanism involves the potent and relatively balanced inhibition of both serotonin and norepinephrine reuptake. nih.gov In vitro studies have shown that this compound inhibits norepinephrine reuptake with a potency that is approximately one to three times greater than its potency for serotonin reuptake. nih.gov This dual action directly results in elevated levels of these neurotransmitters in key brain regions associated with mood and pain processing.

Preclinical microdialysis studies in rodents have provided direct evidence for these neurochemical changes. Research has demonstrated that the administration of this compound leads to a significant increase in the extracellular concentrations of both serotonin and norepinephrine in the hypothalamus and the prefrontal cortex. nih.gov The prefrontal cortex is critically involved in higher cognitive functions, while the hypothalamus plays a role in regulating the autonomic nervous system and stress responses. The elevation of these monoamines in these specific areas is thought to be fundamental to this compound's therapeutic effects.

| Brain Region | Effect on Extracellular Serotonin (5-HT) | Effect on Extracellular Norepinephrine (NE) | Supporting Evidence |

|---|---|---|---|

| Hypothalamus | Increased | Increased | Microdialysis studies in rodents nih.gov |

| Prefrontal Cortex | Increased | Increased | Microdialysis studies in rodents nih.gov |

The effect of this compound on the dopaminergic system presents a unique profile compared to other SNRIs like duloxetine and venlafaxine. nih.gov While this compound does not directly inhibit the dopamine transporter (DAT), it indirectly influences dopamine levels in a region-specific manner. nih.govdrugbank.com

Research indicates that this compound administration leads to an increase in extracellular dopamine levels specifically in the medial prefrontal cortex. nih.govnih.govproquest.com This effect is thought to be a consequence of norepinephrine transporter inhibition in the prefrontal cortex, as DAT is expressed at low levels in this brain region, and the norepinephrine transporter also possesses the ability to clear dopamine from the synapse. By blocking NET, this compound effectively increases the synaptic residence time of dopamine in the prefrontal cortex. This action may contribute to its effects on cognitive function and impulse control, as studies have shown that this compound-enhanced impulse control is mediated by the activation of D1-like receptors in the infralimbic cortex, a part of the medial prefrontal cortex. wikipedia.orgnih.gov

In stark contrast, this compound does not significantly alter dopamine levels or turnover in the nucleus accumbens. nih.govproquest.com This is a key distinction from other SNRIs, such as venlafaxine, which have been shown to increase dopamine in the nucleus accumbens. nih.govnih.gov The nucleus accumbens is a critical component of the brain's reward circuitry, and drugs that increase dopamine in this area can have a higher potential for abuse. wikipedia.org this compound's lack of effect on dopamine in this region differentiates its neurochemical footprint.

| Brain Region | Effect on Dopamine (DA) Levels with this compound | Effect on Dopamine (DA) Levels with other SNRIs (e.g., Venlafaxine) | Supporting Evidence |

|---|---|---|---|

| Medial Prefrontal Cortex | Increased | Variable/Less Pronounced | nih.govnih.govproquest.com |

| Nucleus Accumbens | No significant change | Increased | nih.govproquest.com |

Neuroplasticity and Synaptic Remodeling

The therapeutic effects of antidepressants are increasingly understood to involve long-term changes in brain structure and function, a concept known as neuroplasticity. nih.govwisc.edu This involves the brain's ability to reorganize itself by forming new neural connections, a process that includes changes in cellular excitability and synaptic strength.

This compound has been shown to modulate neuronal activity and synaptic transmission. Studies examining its effects on the locus coeruleus, the principal site for synthesizing norepinephrine in the brain, found that this compound produced a hyperpolarizing response in locus coeruleus neurons, an effect mediated by alpha-2 adrenoceptors. nih.gov This suggests that by increasing norepinephrine concentration at the synapse, this compound activates autoreceptors that regulate neuronal firing. nih.gov Furthermore, this compound was found to enhance inhibitory postsynaptic potentials while depressing excitatory postsynaptic potentials in this region. nih.gov

A key aspect of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses that is a cellular basis for learning and memory. wisc.eduelifesciences.org Stress is known to impair LTP in the hippocampus, a brain region crucial for memory and mood regulation. Research has demonstrated that chronic, but not acute, treatment with this compound can reverse the impairment of hippocampal LTP induced by conditioned fear stress in rats. nih.gov This finding suggests that the therapeutic mechanisms of this compound may be directly linked to its ability to restore synaptic plasticity in brain circuits that have been negatively affected by stress. nih.gov The role of norepinephrine in modulating cellular excitability and synaptic plasticity is also thought to be a contributing factor to these effects. nih.gov

Chronic administration of this compound induces adaptive changes in neurotransmitter systems that are distinct from those seen with some other antidepressants. Early studies investigating the long-term effects of this compound in rats found that, unlike many classic antidepressants, it did not produce a down-regulation or decreased density of beta-adrenoceptors after prolonged administration. nih.gov The same studies also reported no alterations in alpha-1, alpha-2, 5-HT1, or 5-HT2 receptors. nih.gov

However, more recent and detailed electrophysiological studies have revealed more subtle, functional adaptations. One study found that long-term this compound treatment did not alter the sensitivity of postsynaptic 5-HT1A receptors in the hippocampus. nih.gov Interestingly, this same study showed that the treatment led to a desensitization of the presynaptic alpha-2 heteroreceptors located on serotonergic terminals. nih.gov These alpha-2 receptors normally act as a brake, inhibiting serotonin release. Their desensitization would therefore lead to an enhanced release of serotonin, suggesting that long-term this compound treatment ultimately enhances the efficacy of serotonin neurotransmission. nih.gov In contrast, the same research suggested a reduction in the efficacy of norepinephrine neurotransmission with long-term treatment. nih.gov These findings indicate that chronic this compound exposure leads to a complex re-regulation of the interplay between the serotonergic and noradrenergic systems.

Pharmacological Profile and Pharmacodynamics of Milnacipran

Pharmacodynamic Characteristics Differentiating Milnacipran from Other SNRIs

A primary distinguishing feature of this compound is its relatively balanced and potent inhibition of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters. nih.govpatsnap.com Unlike other SNRIs that may show a significantly higher affinity for serotonin reuptake, this compound exhibits a more comparable potency for both neurotransmitters. patsnap.comnih.gov Some studies indicate a slight preference for norepinephrine reuptake inhibition over serotonin. managedhealthcareexecutive.comnih.gov This balanced activity profile is more akin to tricyclic antidepressants (TCAs), but without the significant affinity for other receptors that cause many of the side effects associated with TCAs. nih.govopenaccessjournals.com

This compound demonstrates minimal to no affinity for various other neurotransmitter receptors, including histaminergic, cholinergic, and α1-adrenergic receptors. wikipedia.orgresearchgate.netresearchgate.net This lack of interaction with other receptors contributes to its different tolerability profile compared to older classes of antidepressants. nih.govcambridge.org The pharmacokinetics of this compound are also notable for high bioavailability (around 85-90%) that is not affected by food, a half-life of approximately 6 to 8 hours, and metabolism primarily through conjugation rather than the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions. patsnap.comresearchgate.net

Table 1: Comparative Reuptake Inhibition Profile of SNRIs

| Drug | Serotonin (5-HT) Reuptake Inhibition Potency | Norepinephrine (NE) Reuptake Inhibition Potency | Potency Ratio (NE:5-HT) |

|---|---|---|---|

| This compound | Potent | Potent | ~1.6:1 to 2.2:1 nih.gov |

| Venlafaxine (B1195380) | Very Potent | Moderate | ~1:30 nih.govcambridge.org |

| Duloxetine (B1670986) | Very Potent | Potent | ~1:10 nih.govcambridge.org |

Absence of Cognitive or Psychomotor Impairment

Clinical studies have indicated that this compound generally does not cause cognitive or psychomotor impairment. researchgate.net Research in healthy volunteers, including the elderly, has shown that this compound is free from disruptive effects on cognitive functions such as short-term memory and psychomotor performance. researchgate.net In one study with elderly volunteers, this compound did not negatively impact cognitive function and, in contrast to the tricyclic antidepressant amitriptyline, did not cause sedation or impair performance on psychometric tests. researchgate.net

Furthermore, some research suggests a potential for this compound to improve cognitive function in specific patient populations. nih.govnih.gov Studies have noted that this compound was effective in improving cognitive dysfunction in post-stroke patients and depressed patients who had experienced a traumatic brain injury. nih.gov A crossover trial involving patients with fibromyalgia found significant improvements in verbal memory and attention-vigilance, although there was no statistically significant difference between the this compound and placebo groups in the final analysis. nih.govduke.edu

Cardiac Systemic Effects and Autonomic Nervous System Modulation

The noradrenergic activity of this compound can influence the autonomic nervous system, leading to observable effects on the cardiovascular system. nih.gov

This compound has demonstrated a minimal effect on cardiac repolarization. nih.gov A thorough study in healthy volunteers evaluated the effects of supratherapeutic doses of this compound on the QT interval, a measure of cardiac repolarization. nih.govkisti.re.kr The results indicated that this compound does not cause clinically significant QT prolongation. nih.gov Using an individual correction formula (QTcNi), the study found no significant effect on cardiac repolarization at therapeutic and supratherapeutic concentrations. nih.gov While one analysis method (the Fridericia formula) showed a slight increase, this was determined to be an overcorrection due to the drug's effect on heart rate. nih.govkisti.re.kr Another study noted that while a this compound overdose could lead to transient cardiac dysfunction, this was not associated with effects on voltage-gated channels but rather potential direct cardiotoxicity at extremely high doses. researchgate.net

Consistent with its mechanism as a norepinephrine reuptake inhibitor, this compound has been associated with increases in both heart rate and blood pressure. nih.govpoison.orgmedcentral.com These effects are considered a direct consequence of its pharmacological action on the sympathetic nervous system. researchgate.net

Clinical studies have quantified these changes. In a study using 24-hour ambulatory blood pressure monitoring (ABPM) in fibromyalgia patients, this compound was shown to increase both systolic and diastolic blood pressure, as well as heart rate. nih.gov These increases were generally consistent across patients who were normotensive or hypertensive at baseline, and the normal daily patterns of blood pressure and heart rate variation were maintained. researchgate.netnih.gov Another report from controlled studies in fibromyalgia noted that about 17-20% of patients treated with this compound who were not hypertensive at the start of the study became hypertensive by the end, compared to about 7% of patients receiving a placebo. medcentral.com

Table 2: Observed Mean Increases in Vital Signs with this compound Treatment

| Parameter | This compound 100 mg/day (vs. Placebo) | This compound 200 mg/day (vs. Placebo) | Supratherapeutic Dose (Levothis compound 120mg/day vs. Placebo) |

|---|---|---|---|

| Heart Rate | ~13 bpm increase nih.gov | ~14 bpm increase nih.gov | Max mean difference of 20.2 bpm drugbank.com |

| Systolic Blood Pressure (SBP) | ~4 to 5 mmHg increase nih.gov | ~4 to 5 mmHg increase nih.gov | Mean difference of 3.8 to 7.2 mmHg drugbank.com |

| Diastolic Blood Pressure (DBP) | ~4 to 5 mmHg increase nih.gov | ~4 to 5 mmHg increase nih.gov | Mean difference of 6.1 to 8.1 mmHg drugbank.com |

Preclinical Research on Milnacipran

In Vitro Studies and Neurotransmitter Uptake Inhibition

Milnacipran is pharmacologically characterized as a dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). nih.gov In vitro experiments have been crucial in defining its specific affinity and potency for the human serotonin (SERT) and norepinephrine (NET) transporters. Unlike some other SNRIs that show a preference for serotonin reuptake inhibition, this compound demonstrates a greater potency for inhibiting norepinephrine reuptake. nih.govnih.gov

An in vitro study utilizing human cell lines that overexpressed monoamine transporters reported that this compound inhibited norepinephrine uptake with approximately three-fold greater potency than serotonin uptake. nih.gov More specific data from in vitro experiments using [³H]-norepinephrine and [³H]-serotonin with human transporters expressed in HEK cells showed an uptake inhibition constant (Ki) value of 68 nM for the norepinephrine transporter and 151 nM for the serotonin transporter. nih.gov This profile distinguishes it from other SNRIs like venlafaxine (B1195380) and duloxetine (B1670986), which tend to have a higher affinity for SERT. nih.gov Importantly, this compound exhibits no significant affinity for other receptors, such as histaminergic, cholinergic, or adrenergic receptors, which is a key difference from tricyclic antidepressants (TCAs). nih.gov

Table 1: In Vitro Inhibition of Human Monoamine Transporters by this compound This table is interactive. You can sort and filter the data.

| Transporter | Inhibition Constant (Ki) Value | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | 68 nM | nih.gov |

**4.2. In Vivo Animal Models of Pain and Affective Disorders

Building on its in vitro profile, this compound has been extensively studied in various animal models to assess its functional effects on complex physiological and behavioral states, including pain, depression, anxiety, and cognitive function.

Evidence from animal models suggests that this compound's analgesic effects are mediated through the modulation of serotonergic and noradrenergic pathways at both the brain (supraspinal) and spinal cord levels. nih.gov In a mouse model of neuropathic pain created by spinal nerve ligation, systemically, intrathecally (into the spinal canal), and intracerebroventricularly (into the brain's ventricles) administered this compound all produced antiallodynic and antihyperalgesic effects. nih.gov However, local peripheral injection of the compound had no effect, indicating that its pain-mitigating actions are not mediated at the peripheral site of injury but rather through central mechanisms. nih.gov

Further investigation in this model revealed that the analgesic effect of this compound was lost after the depletion of noradrenergic neurons in the spinal cord, but not after the depletion of serotonergic neurons. nih.gov This finding strongly suggests that the pain-relieving effects of this compound in neuropathic pain states are principally mediated by the activation of the spinal noradrenergic system. nih.gov

Preclinical studies in rodents have demonstrated that this compound can improve cognitive performance. researchgate.net Norepinephrine, in particular, is understood to play a significant role in higher cognitive functions processed in the prefrontal cortex, such as working memory and attention. researchgate.net

In a rat model of chronic unpredictable stress (CUS), which is known to induce deficits in cognitive flexibility, chronic treatment with this compound preserved cognitive performance on the Attentional Set-shifting Test (AST). nih.gov This test measures the ability to adapt behavior based on changing rules, a key aspect of executive function. nih.gov Similarly, in a rat model of traumatic brain injury (TBI) to the frontal lobe, chronic administration of this compound attenuated the executive function deficits observed in injured animals. nih.govresearchgate.net TBI-induced impairments in attentional set-shifting tasks were generally normalized in the rats treated with this compound. nih.govresearchgate.net

The forced swim test (FST) is a widely used screening tool in rodents to predict the efficacy of antidepressant drugs. youtube.comnih.gov In this test, an antidepressant effect is typically inferred from a reduction in the animal's immobility time, with an increase in active behaviors like swimming or climbing. youtube.com When evaluated in the FST, this compound has been shown to decrease immobility. researchgate.net Specifically, it selectively increases climbing behavior without significantly affecting swimming. researchgate.net This behavioral profile in the FST is often associated with drugs that enhance noradrenergic neurotransmission.

This compound has also been evaluated for its anxiety-reducing (anxiolytic) potential in various animal models. researchgate.net In the conditioned fear stress test, where an animal freezes in an environment previously associated with an aversive stimulus, this compound dose-dependently suppressed this freezing behavior in mice, which is an indicator of reduced anxiety. nih.gov Chronic, but not acute, administration of this compound was also found to reduce fear-related behavior in rats. nih.gov

Further studies using the elevated plus-maze, another standard test for anxiety, showed that chronic administration of this compound produced an anxiolytic-like effect in rats. nih.gov These findings from multiple models support the potential utility of this compound in addressing anxiety. nih.gov

Recent preclinical research has explored the neural mechanisms behind this compound's effects on impulsivity. nih.gov this compound was found to enhance impulse control in rats performing a three-choice serial reaction time task. nih.gov While it is known to increase extracellular levels of serotonin and norepinephrine, it also specifically increases dopamine (B1211576) in the medial prefrontal cortex, a brain region critical for regulating impulsive actions. nih.gov

To determine the mechanism, researchers investigated the role of dopamine receptors in this effect. nih.gov The impulse-control-enhancing effect of this compound was reversed by injecting SCH23390, a selective D1-like receptor antagonist, directly into the infralimbic cortex (a part of the medial prefrontal cortex). nih.gov However, blocking D2-like receptors with eticlopride (B1201500) had no effect. nih.gov This demonstrates a critical and specific role for the activation of D1-like receptors in the infralimbic cortex in mediating the enhanced impulse control observed with this compound. nih.govresearchgate.net

Table 2: Summary of this compound's Effects in In Vivo Animal Models This table is interactive. You can sort and filter the data.

| Research Area | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Pain Mitigation | Spinal Nerve Ligation (Mouse) | Analgesic effects are mediated at supraspinal and spinal levels, but not peripherally. nih.gov | nih.gov |

| Effect is dependent on the spinal noradrenergic system. nih.gov | nih.gov | ||

| Cognitive Performance | Chronic Unpredictable Stress (Rat) | Preserved cognitive flexibility in the Attentional Set-shifting Test. nih.gov | nih.gov |

| Frontal Lobe TBI (Rat) | Attenuated post-injury deficits in executive function. nih.govresearchgate.net | nih.govresearchgate.net | |

| Antidepressant Efficacy | Forced Swim Test (Rodent) | Decreased immobility by selectively increasing climbing behavior. researchgate.net | researchgate.net |

| Anxiolytic Potential | Conditioned Fear Stress (Mouse) | Suppressed freezing behavior, indicating reduced anxiety. nih.gov | nih.gov |

| Elevated Plus-Maze (Rat) | Chronic administration produced anxiolytic-like effects. nih.gov | nih.gov | |

| Impulse Control | 3-Choice Serial Reaction Time Task (Rat) | Enhanced impulse control. nih.gov | nih.gov |

Toxicological and Safety Assessments in Preclinical Models

Carcinogenic Potential Long-term carcinogenicity studies, including two-year bioassays, were conducted in rats and mice to assess the tumor-forming potential of this compound. fda.gov In the rasH2 mouse study, there were no drug-related tumors observed. fda.gov However, a statistically significant increase in the incidence of thyroid c-cell adenomas, as well as combined thyroid c-cell adenomas and carcinomas, was noted in male rats. fda.gov

Interactive Data Table: Summary of Carcinogenicity Study Findings

| Species | Study Duration | Finding | Citation |

|---|---|---|---|

| Mouse (rasH2) | 2 Years | No drug-related tumors noted. | fda.gov |

| Rat (Male) | 2 Years | Statistically significant increase in thyroid c-cell adenomas and carcinomas (combined). | fda.gov |

Genotoxic Potential The genotoxic potential of this compound has been evaluated in a standard battery of tests and in separate in vitro studies, with conflicting results. The standard battery of genetic toxicity studies, which included an Ames bacterial reverse mutation assay, indicated that this compound was negative for genotoxicity. fda.gov However, it was noted that the Ames test was conducted without a complete certificate of analysis for the drug substance's impurity profile, leading to a recommendation for the study to be repeated. fda.gov

In contrast, an in vitro study using human peripheral blood lymphocytes found that this compound demonstrated clastogenic and genotoxic effects. researchgate.net This research concluded that this compound significantly increased the frequency of chromosomal aberrations, sister chromatid exchanges (SCEs), and micronuclei (MN) in a dose-dependent manner. researchgate.netnih.gov The study also utilized the comet assay, which revealed that this compound increased comet tail intensity, length, and moment at all tested concentrations, suggesting it has clastogenic, mutagenic, and cytotoxic effects on human lymphocytes in vitro. nih.gov

Interactive Data Table: Summary of Genotoxicity Study Findings

| Test System | Result | Key Observation | Citation |

|---|---|---|---|

| Standard Genotoxicity Battery (in vivo) | Negative | Included an Ames assay, though a repeat was recommended due to an incomplete impurity profile. | fda.gov |

| Human Peripheral Blood Lymphocytes (in vitro) | Positive | Significant, dose-dependent increases in chromosomal aberrations, sister chromatid exchanges, and micronuclei. | researchgate.netnih.gov |

Embryotoxic and Teratogenic Potential The effects of this compound on embryofetal development have been assessed in mice, rats, and rabbits. fda.gov In rats, this compound was shown to cause an increase in embryofetal and perinatal lethality. fda.govdrugs.com Intrauterine embryolethality was observed at all tested doses, including those below the human equivalent dose. fda.gov Additionally, decreased body weight and viability were noted in rat pups at postpartum day 4. fda.gov

In rabbits, studies revealed a dose-dependent increase in the incidence of a minor skeletal variation, specifically an extra single rib. fda.govdrugs.com This effect was observed in the absence of maternal toxicity. drugs.com No significant embryotoxic or teratogenic effects were seen in mice. drugs.com These collective findings led to a Pregnancy Category C classification for this compound. fda.gov

Interactive Data Table: Summary of Embryofetal Development Study Findings

| Species | Finding | Citation |

|---|---|---|

| Rat | Increased embryofetal and perinatal lethality; Decreased pup body weight and viability. | fda.govdrugs.com |

| Rabbit | Increased incidence of extra single rib (skeletal variation). | fda.govdrugs.com |

Phototoxic and Immunotoxic Potential Information regarding the specific preclinical assessment of this compound's phototoxic and immunotoxic potential was not available in the reviewed literature.

Organ-Specific Effects and Histology Preclinical toxicology studies have identified organ-specific effects, particularly in the liver and eyes of rats. fda.gov

Hepatotoxicity (Liver): Histopathological examination of rat livers following chronic administration revealed evidence of hepatotoxicity. fda.gov In a one-year toxicology study, male rats exhibited hepatocyte vacuolization. fda.gov Eosinophilic foci, a form of hepatic inflammation, were also noted in both male and female rats. fda.gov These findings were generally considered nonspecific changes that can be subjected to potent pharmaceutical agents at high doses. fda.gov

Ocular Toxicity: In a two-year carcinogenicity study in rats, the observation of keratitis was noted as an ocular toxicity finding. fda.gov

Interactive Data Table: Summary of Organ-Specific Toxicity

| Organ | Species | Histological Observation/Effect | Citation |

|---|---|---|---|

| Liver | Rat (Male) | Hepatocyte vacuolization | fda.gov |

| Liver | Rat (Male & Female) | Eosinophilic foci | fda.gov |

Clinical Efficacy and Therapeutic Applications

Fibromyalgia Syndrome (FMS)

Fibromyalgia is a chronic disorder characterized by widespread musculoskeletal pain, often accompanied by fatigue, sleep disturbances, cognitive difficulties (often termed "fibro fog"), and mood issues. nih.govwikipedia.org The condition is thought to stem from dysfunctional pain processing in the central nervous system, leading to a state of central sensitization where patients experience heightened sensitivity to pain. nih.govclinicaltrials.gov Clinical trials have evaluated Milnacipran's ability to address the multiple symptom domains of FMS. nih.gov

This compound has demonstrated a significant and clinically meaningful reduction in pain for patients with Fibromyalgia Syndrome (FMS). nih.govnih.gov In multiple randomized, double-blind, placebo-controlled trials, this compound was more effective than a placebo in alleviating FMS-related pain. nih.govjrheum.org Significant improvements in pain scores were observed as early as the first week of treatment and were sustained over several months. nih.govnih.gov

The analgesic effects of this compound are considered to be largely independent of its potential effects on mood. nih.gov A path analysis from one study indicated that 87.2% of the pain reduction was a direct effect of the treatment, not mediated by changes in depressive symptoms. nih.gov This suggests a primary analgesic mechanism. nih.gov In a pooled analysis of two major trials, patients receiving this compound had significantly higher responder rates, defined as a 30% or greater improvement in pain scores from baseline. nih.gov These benefits in pain reduction were observed regardless of the patient's initial pain severity. nih.gov

| Study/Analysis | Key Finding | Time to Onset | Supporting Evidence |

|---|---|---|---|

| 15-Week Multicenter Trial | Significant improvements in pain with both 100 mg/d and 200 mg/d doses compared to placebo. | After 1 week of treatment. nih.gov | nih.gov |

| Pooled Analysis of Two Pivotal Trials | Significantly higher rates of ≥30% pain improvement vs. placebo at 3 months. | As early as 1 week after initiation. nih.gov | nih.gov |

| European Multicenter Trial | A significantly higher percentage of patients on 200 mg/day met the pain responder criteria (≥30% improvement). | Assessed at 16 weeks. jrheum.org | jrheum.org |

| Path Analysis Study | 87.2% of pain reduction was identified as a direct effect of this compound, independent of changes in depression scores. nih.gov | N/A | nih.gov |

Functional capacity, often measured by the Short Form-36 (SF-36) Health Survey's Physical Component Summary (PCS) and the Fibromyalgia Impact Questionnaire (FIQ), also shows significant enhancement. nih.govnih.gov In a 15-week trial, this compound was associated with significant improvements in physical function as measured by the SF-36. nih.gov A pooled analysis confirmed these findings, using a composite endpoint that required simultaneous, clinically significant improvements in pain, global status (PGIC), and physical function (SF-36 PCS). nih.gov Patients receiving this compound achieved these composite responder rates more frequently than those on placebo. nih.gov

| Assessment Tool | This compound-Treated Group Outcome | Placebo Group Comparison | Source |

|---|---|---|---|

| Patient Global Impression of Change (PGIC) | Significantly higher proportion rating themselves as "much improved" or "very much improved". | Statistically significant difference (p<0.001). nih.govnih.gov | nih.govnih.gov |

| Fibromyalgia Impact Questionnaire (FIQ) | Sustained improvements in total scores. | Further improvements seen in patients switched from placebo to this compound. nih.govoup.com | nih.govoup.com |

| SF-36 Physical Component Summary (PCS) | Significant improvement in physical function scores. | Statistically significant difference (p<0.05). nih.gov | nih.gov |

| Composite Responder (Pain, PGIC, SF-36) | Significantly higher responder rates. | Statistically significant difference (p ≤ 0.001). nih.gov | nih.gov |

Fatigue is a core and debilitating symptom of fibromyalgia. nih.govpoison.org Studies show that this compound can lead to a significant reduction in fatigue compared to placebo. nih.govnih.gov In some trials, improvements in fatigue were noted as a key secondary endpoint. nih.govnih.gov

The effect of this compound on sleep is more complex. While many patients with fibromyalgia suffer from poor sleep quality and unrefreshing sleep, this compound's direct impact on sleep architecture is not sedative. wikipedia.orgnih.gov A crossover study using polysomnography (PSG) found no significant improvements in objective sleep measures like wake after sleep onset (WASO) or sleep efficiency (SE) with this compound compared to placebo; in fact, sleep efficiency was slightly reduced. nih.govnih.gov However, the same study noted that in patients who responded to the treatment with significant pain reduction, there was a corresponding improvement in subjective sleep quality. nih.govnih.gov This suggests that any benefits on sleep may be a secondary consequence of the drug's analgesic effects rather than a direct hypnotic effect. nih.gov

Cognitive dysfunction, or "fibro fog," is a common complaint among individuals with fibromyalgia, affecting memory, attention, and concentration. nih.govwikipedia.org Research into this compound's effects on this domain has shown potential benefits. nih.gov An analysis of the Multidimensional Assessment of Symptoms and Quality of Life (MASQ) questionnaire found significant improvements with this compound in the verbal memory and attention domains, which are particularly affected in fibromyalgia. nih.gov

However, other studies have yielded less definitive results. A 13-week crossover trial designed specifically to assess cognition found that while there were improvements in verbal memory and attention, there were no significant differences between the this compound and placebo groups. duke.edunih.gov The authors of that study concluded that while this compound may have a role in improving pain and mood, its specific effect on cognition in fibromyalgia requires further investigation with larger sample sizes. duke.edunih.gov

Given the chronic nature of fibromyalgia, the long-term effectiveness of any treatment is crucial. nih.govwikipedia.org Extension studies have demonstrated that the therapeutic benefits of this compound are durable for at least one year. nih.govnih.govoup.com Patients who continued on this compound for a full 12 months maintained the pain reduction and improvements in global status and physical function they had achieved in the initial shorter-term studies. nih.govoup.com

Even longer-term data supports the sustained efficacy of this compound. In an open-label study with a mean treatment duration of over 18 months, patients continued to show improvements in pain and global status. neurology.org For a subset of patients who completed three or more years of treatment, 70.3% rated themselves as "much improved" or "very much improved" at their final visit. neurology.org Furthermore, a randomized withdrawal study provided strong evidence for continuing efficacy. nih.govresearchgate.net In this trial, long-term responders who were switched to a placebo experienced a significantly faster loss of therapeutic response compared to those who continued on this compound. nih.govresearchgate.net

Many patients with fibromyalgia also experience depressive symptoms. nih.gov A key question in clinical research has been to differentiate the analgesic effects of medications from their antidepressant effects. nih.gov To address this, pivotal Phase 3 trials for this compound were designed to exclude patients with a current major depressive episode, allowing for a clearer assessment of its impact on pain and other fibromyalgia symptoms. nih.gov

Post-hoc analyses have confirmed that this compound is effective in reducing pain and improving global status in fibromyalgia patients regardless of their baseline level of depressive symptoms. nih.gov While patients with greater improvement in depressive symptoms tended to have higher responder rates, significant treatment benefits were also observed in patients who had no improvement or even a worsening of depressive symptoms. nih.gov This demonstrates that the therapeutic effects of this compound on fibromyalgia symptoms are not solely dependent on or mediated by an improvement in mood. nih.govnih.gov this compound may be a suitable choice for fibromyalgia patients who also have depressive symptoms, though it is not approved in the US specifically for the treatment of major depression. poison.orgnih.gov

Composite Responder Analyses

In the evaluation of treatments for complex syndromes like fibromyalgia, composite responder analyses are utilized to capture a more holistic view of clinical improvement across multiple symptom domains. For this compound, these analyses have been pivotal in demonstrating its efficacy beyond simple pain reduction.

In pivotal clinical trials for fibromyalgia, primary efficacy endpoints were often defined by the percentage of patients who qualified as "composite responders." nih.govnih.gov This typically required a patient to show simultaneous and clinically meaningful improvement in three distinct areas: pain, patient's global status, and physical function. nih.gov

A common definition for a composite responder included:

A pain improvement of 30% or more. nih.govnih.gov

A rating of "very much improved" or "much improved" on the Patient Global Impression of Change (PGIC) scale. nih.govnih.gov

A significant improvement in physical function, such as a 6-point or greater improvement on the Short-Form Health Survey (SF-36) Physical Component Summary score. nih.govnih.gov

Studies consistently showed that a significantly greater proportion of patients treated with this compound met these composite responder criteria compared to those receiving a placebo. nih.gov One multicenter, randomized trial involving 1,196 patients found that both 100 mg/day and 200 mg/day doses of this compound led to significantly higher rates of FM composite responders compared to placebo. nih.gov Another study with 888 patients reported similar significant findings at 15 weeks, with the higher dose maintaining statistical significance at 27 weeks. nih.gov These results underscore this compound's ability to address the multifaceted nature of fibromyalgia. medcentral.com

Table 1: Composite Responder Rates in Fibromyalgia Clinical Trials Use the filters to select specific study outcomes.

Major Depressive Disorder (MDD)

This compound was initially developed and is used in several countries as a treatment for major depressive disorder (MDD). cochrane.org Its role as an SNRI suggests that its action on both serotonin (B10506) and norepinephrine (B1679862) pathways is important for achieving antidepressant efficacy. nih.gov

The efficacy of this compound in MDD has been established through several multicenter, placebo-controlled randomized trials. nih.gov A review of three such trials confirmed that this compound was significantly more effective than a placebo, as measured by standard depression rating scales like the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS). nih.gov The positive outcomes from individual studies were further supported by a meta-analysis of the combined data. nih.gov These studies established the therapeutic dose range, showing clear superiority over placebo at doses of 100 mg/day and 200 mg/day. nih.govnih.gov

Extensive research has compared this compound's efficacy to that of other major antidepressant classes.

Tricyclic Antidepressants (TCAs): In seven randomized, double-blind trials, this compound demonstrated comparable efficacy to TCAs, with a response rate of 64% versus 67% for TCAs. nih.gov However, a meta-analysis found that patients taking this compound were less likely to withdraw from treatment early due to adverse events compared to those on TCAs. nih.gov There is also evidence that this compound is associated with fewer side effects like drowsiness, dry mouth, or constipation than TCAs. nih.govcochrane.org

Other SNRIs (Venlafaxine, Duloxetine): this compound is distinguished from other SNRIs like venlafaxine (B1195380) and duloxetine (B1670986) by its more balanced ratio of serotonin to norepinephrine reuptake inhibition. nih.gov While direct, large-scale comparative efficacy trials are less common, this balanced neurochemical activity is theorized to contribute to its specific clinical profile. nih.govresearchgate.net

Table 2: Comparative Efficacy of this compound in Major Depressive Disorder This table summarizes findings from various comparative analyses.

The dual action on both norepinephrine and serotonin is often theorized to be particularly beneficial in more severe forms of depression. nih.gov Evidence suggests that this compound is effective in this patient population. A subgroup analysis from a meta-analysis of placebo-controlled trials showed an advantage for this compound in hospitalized patients, who typically present with more severe depression. nih.gov Clinical studies have indicated that this compound's efficacy is superior to that of SSRIs in severe depression. nih.govresearchgate.net Furthermore, in an open-label study of patients with severe MDD who had not responded to an SSRI, switching to this compound resulted in a response rate of 61.3% and a remission rate of 17.5%, suggesting it is a viable option for treatment-resistant or severe cases. scielo.br

Potential Therapeutic Indications under Investigation

Beyond its established uses, research continues to explore the therapeutic potential of this compound in other areas, particularly those involving chronic pain.

The analgesic properties of antidepressants are well-recognized, and SNRIs like this compound are believed to relieve pain by enhancing neurotransmitters in the spinal cord's descending inhibitory pain pathways. mayoclinic.org While approved for fibromyalgia, its efficacy has been investigated in other chronic pain states. mayoclinic.orgnih.gov

An open-label study treated eleven outpatients with various chronic pain syndromes—including abdominal, chest, back, arm, leg, or glossal pain, and headache—for 12 weeks with this compound. nih.gov The results showed a mean decrease in pain scores on a visual analog scale (VAS) of 42.3%, suggesting a beneficial effect across a variety of chronic pain types. nih.gov

However, its role in neuropathic pain specifically is less clear. An updated Cochrane review identified only a single, small study of 40 participants with chronic low back pain that had a neuropathic component. nih.gov This study found no significant difference in pain scores between this compound and placebo, leading the authors to conclude that there is currently no evidence to support the use of this compound for treating neuropathic pain conditions. nih.gov

Anxiety Symptoms

This compound's role as a serotonin-norepinephrine reuptake inhibitor (SNRI) suggests a potential therapeutic application in anxiety disorders, given the involvement of these neurotransmitter systems in anxiety and mood regulation. drugbank.comnih.gov Evidence from preliminary studies indicates that this compound may be effective in reducing symptoms of generalized anxiety disorder (GAD) and panic disorder. nih.govcambridge.org

An open-label study evaluated the efficacy of this compound in 12 patients diagnosed with GAD over an 8-week period. nih.gov The ten patients who completed the trial demonstrated a significant reduction in anxiety symptoms. nih.gov The primary measure, the Hamilton Anxiety Rating (HAM-A) scale, showed a marked decrease in scores from a mean of 21.6 at baseline to 1.5 at the end of the 8-week treatment. nih.gov Notably, all completing patients experienced at least a 70% reduction in their HAM-A score. nih.gov

In a separate pilot study, ten outpatients with panic disorder were treated with this compound for 8 weeks. cambridge.org The results indicated significant improvements in the frequency and intensity of panic attacks, as well as in the level of generalized anxiety. cambridge.org A good or excellent response to the treatment was reported in seven of the ten patients. cambridge.org Furthermore, a case report detailed a patient with severe anxiety (Hamilton-Anxiety scale score of 38) who experienced a complete abatement of postcoital headaches and a reduction in anxiety after treatment with this compound. sci-hub.se These preliminary findings suggest that this compound warrants further investigation in larger, controlled trials for various anxiety disorders. nih.govcambridge.org

Table 1: Results of an Open-Label Study of this compound in Generalized Anxiety Disorder (GAD)

| Metric | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Outcome |

|---|---|---|---|

| Hamilton Anxiety Rating (HAM-A) Score | 21.6 ± 6.5 | 1.5 ± 1.8 | Marked improvement in anxiety symptoms. nih.gov |

| Patient Completion Rate | 12 patients initiated | 10 patients completed | Two patients dropped out due to adverse effects. nih.gov |

Chronic Fatigue Syndrome

While this compound is approved for the treatment of fibromyalgia, a condition that shares symptomatic overlap with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), there is a notable lack of direct clinical research on its efficacy specifically for ME/CFS. nyheadache.comme-pedia.org One source explicitly states that no clinical trials have been conducted to assess the effectiveness of this compound in patients with ME/CFS. me-pedia.org

Despite the absence of direct trials in ME/CFS, research on this compound's effect on fatigue in other conditions, such as fibromyalgia and systemic lupus erythematosus (SLE), has been conducted. In fibromyalgia, a condition characterized by widespread pain and fatigue, this compound has demonstrated an ability to reduce fatigue. jrheum.orgnih.gov A 27-week, randomized, double-blind, multicenter study involving 888 fibromyalgia patients found that this compound significantly reduced fatigue compared to a placebo. jrheum.orgnih.gov Similarly, a pooled analysis of three fibromyalgia trials showed that this compound improved the multidimensional aspects of fatigue. me-pedia.org

In a pilot study involving patients with clinically stable lupus, another condition where fatigue is a predominant symptom, this compound showed a trend toward greater improvement in fatigue compared to placebo, although the results were not statistically significant. bmj.com These findings suggest that this compound's mechanism may impact the pathways contributing to fatigue. nih.govscilit.com However, without direct studies in the ME/CFS population, its therapeutic value for this specific condition remains unsubstantiated.

Visceral Pain and Migraine

This compound's analgesic properties have been investigated in the context of visceral pain and migraine headaches, with preclinical and preliminary clinical data suggesting potential efficacy. nih.govnih.gov

Visceral Pain Research in rodent models has shown that this compound is effective in models of visceral pain, such as that associated with irritable bowel syndrome (IBS). nih.gov In a writhing test in mice, which simulates visceral pain, this compound significantly and dose-dependently reduced writhing behavior after both acute and semi-chronic administration. nih.gov In a rat model of colonic hypersensitivity, acute administration of this compound also significantly increased the threshold for cramps and reduced their number. nih.gov These preclinical results suggest a potential clinical application for this compound in treating visceral pain conditions like IBS. nih.gov A clinical trial designed to assess this compound's efficacy in women with IBS has also been registered, highlighting the interest in this application. clinicaltrials.gov

Migraine The efficacy of this compound in the prevention of migraine has been assessed in a prospective, open-label pilot study. nih.govresearchgate.net The study included 45 patients with either episodic or chronic migraine who were treated for three months. nih.gov The results showed that treatment with this compound was associated with a statistically significant reduction in both the number of headache days and the number of migraine days. nih.govresearchgate.net The primary endpoint, the change from baseline in the number of headache days, showed a significant reduction. nih.gov These findings from this initial open-label study suggest a robust efficacy signal, indicating that further investigation through double-blind, placebo-controlled trials is warranted to confirm this compound's role in migraine prevention. nih.govresearchgate.net

Table 2: Results of an Open-Label Study of this compound for Migraine Prevention

| Efficacy Endpoint | Mean Reduction from Baseline | Statistical Significance (p-value) | Study Details |

|---|---|---|---|

| All Headache Days | -4.2 days | < 0.001 | 45 patients (38 episodic, 7 chronic migraine) over 3 months. nih.gov |

Pharmacokinetic and Pharmacodynamic Interactions

Drug-Drug Interaction Profile

Milnacipran demonstrates a low likelihood of clinically significant drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov This is largely because its metabolism is limited, with the majority of the drug being eliminated through renal excretion (approximately 50-60% as unchanged drug) and conjugation via glucuronidation. nih.govnih.govnih.gov Consequently, pharmacokinetic interactions involving CYP isoenzymes are not anticipated to be a major clinical concern. nih.gov

Research indicates that this compound's oxidative metabolism is not primarily handled by the polymorphic pathways of CYP2D6 or CYP2C19. nih.gov Studies comparing the pharmacokinetics of this compound in poor metabolizers (PMs) versus extensive metabolizers (EMs) of substrates for these enzymes found no significant increase in parent drug exposure. nih.gov Furthermore, this compound does not meaningfully interact with the activities of CYP1A2, CYP2C19, CYP2D6, or CYP3A4. nih.gov This limited reciprocal interaction confers flexibility when this compound is used concurrently with other medications, reducing the risk of interactions even with drugs that are known inhibitors of CYP2D6 and CYP2C19. nih.gov

In vitro studies using human liver microsomes have substantiated these findings, showing that this compound does not inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6 at clinically relevant concentrations. researchgate.netnih.gov While a weak, substrate-dependent inhibition of CYP3A4/5 was observed, it is not expected to be clinically significant. nih.govresearchgate.netnih.gov Additionally, this compound shows minimal potential to induce CYP enzymes. researchgate.netnih.gov At a concentration more than ten times the typical plasma Cmax, it had only a minimal effect on the activity of CYP1A2, 2C8, 2C9, or 2C19. nih.gov This low impact on the CYP450 system is a distinct advantage. researchgate.net

| CYP450 Enzyme | Interaction Type | Finding (IC50 Value) | Clinical Significance |

|---|---|---|---|

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6 | Inhibition | >100 µM nih.gov | Not expected to be clinically significant researchgate.netnih.gov |

| CYP3A4/5 (Midazolam 1'-hydroxylation) | Inhibition | ~30 µM nih.gov | Weak inhibition, unlikely to be clinically relevant nih.gov |

| CYP3A4/5 (Testosterone 6β-hydroxylation) | Inhibition | ~100 µM nih.gov | Weak inhibition, unlikely to be clinically relevant nih.gov |

| CYP1A2, CYP2C8, CYP2C9, CYP2C19 | Induction | Minimal effect nih.gov | Not expected to be clinically significant researchgate.netnih.gov |

A significant pharmacodynamic interaction associated with this compound is the risk of serotonin (B10506) syndrome, a potentially life-threatening condition. drugs.com This risk is elevated when this compound is co-administered with other drugs that increase serotonin levels. drugs.commayoclinic.org Serotonin syndrome can occur even when serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs) like this compound are used as monotherapy, but the risk is particularly heightened with concurrent use of other serotonergic agents. nih.govmedcentral.comrxlist.com

Classes of drugs that can interact with this compound to increase the risk of serotonin syndrome include:

Selective Serotonin Reuptake Inhibitors (SSRIs) : Examples include citalopram, sertraline, and paroxetine. mayoclinic.orgmedscape.com

Other SNRIs : Such as venlafaxine (B1195380) and duloxetine (B1670986). mayoclinic.orgmedscape.com

Tricyclic Antidepressants (TCAs) : Including amitriptyline, clomipramine, and nortriptyline. medscape.commedicinenet.com

Monoamine Oxidase Inhibitors (MAOIs) : Such as isocarboxazid, phenelzine, selegiline, and rasagiline. medcentral.commedscape.com This combination is contraindicated. nih.govmedcentral.commedscape.com

Triptans (5-HT1 Receptor Agonists) : Migraine medications such as sumatriptan (B127528) and rizatriptan. drugs.commayoclinic.org While the risk is considered rare, caution is warranted. mayoclinic.orgnih.gov

Other Agents : Including buspirone, fentanyl, lithium, tramadol, tryptophan, and St. John's Wort. drugs.commedcentral.commedscape.commayoclinic.org

The co-administration of this compound with MAOIs intended for treating psychiatric disorders is strictly contraindicated due to the high risk of serious, sometimes fatal, reactions. medcentral.commedicinenet.comrxlist.com A washout period is required when switching between these medications. At least 14 days should pass after discontinuing an MAOI before starting this compound, and at least 5 days should pass after stopping this compound before initiating an MAOI. drugs.commedcentral.com this compound should also not be started in patients receiving other MAOIs like linezolid (B1675486) or intravenous methylene (B1212753) blue. drugs.commedcentral.com If concurrent therapy with other serotonergic drugs is clinically necessary, patients should be informed of the increased risk, especially during treatment initiation. medcentral.com

This compound can cause increases in both blood pressure and heart rate. drugs.commedcentral.com In clinical studies, treatment was associated with mean increases in heart rate of approximately 7 to 8 beats per minute. drugs.commedcentral.com Consequently, co-administration with other drugs that also increase blood pressure and heart rate should be approached with caution, as this combination has not been systematically evaluated. drugs.commedcentral.com

Specific interactions include:

Catecholamines : The concomitant use of this compound with drugs like epinephrine (B1671497) and norepinephrine may be associated with paroxysmal hypertension and potential arrhythmias because this compound inhibits norepinephrine reuptake. medicinenet.comrxlist.com

Pseudoephedrine : this compound can increase the effects of pseudoephedrine due to sympathetic (adrenergic) effects, leading to elevated blood pressure and heart rate. medscape.com

Clonidine : By inhibiting norepinephrine reuptake, this compound may reduce the antihypertensive effect of clonidine. medicinenet.comrxlist.com

Digoxin (B3395198) : Concurrent use with digoxin may potentiate adverse hemodynamic effects, with reports of postural hypotension and tachycardia in patients receiving intravenous digoxin. medicinenet.comrxlist.com

Blood pressure should be monitored before starting and periodically during treatment with this compound. drugs.commedscape.com Caution is advised when prescribing this compound to patients with pre-existing conditions such as hypertension or other cardiovascular diseases. nih.govmedcentral.com

Drugs that interfere with serotonin reuptake, including this compound, may increase the risk of bleeding events. drugs.com This is potentially due to the effect of SNRIs on platelet aggregation. medscape.comrxlist.com The risk of bleeding can range from minor events like ecchymoses, hematomas, and epistaxis to more severe gastrointestinal hemorrhage. rxlist.commedscape.com

The concomitant use of this compound with medications that affect hemostasis can potentiate this risk. rxlist.com Patients should be cautioned about the increased risk of bleeding when this compound is used with:

Antiplatelet agents : such as aspirin (B1665792) and clopidogrel. rxlist.comunboundmedicine.com

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : including ibuprofen (B1674241) and naproxen. drugs.commayoclinic.org

Anticoagulants : such as warfarin (B611796) and apixaban. mayoclinic.orgrxlist.comunboundmedicine.comdrugs.com

Epidemiological studies have shown an association between the use of drugs that interfere with serotonin reuptake and the occurrence of gastrointestinal bleeding. drugs.com Therefore, close monitoring for signs of bleeding is recommended for patients taking these combinations. rxlist.comdrugs.com

Influence of Concurrent Medications on this compound Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by high bioavailability and low plasma protein binding (approximately 13%), which generally limits the potential for displacement interactions. nih.govresearchgate.net The primary routes of elimination are renal excretion of the unchanged drug and metabolism via glucuronidation, not extensive oxidation by the CYP450 system. nih.govnih.gov This metabolic pathway suggests that the likelihood of significant pharmacokinetic interactions with concurrently administered drugs is lower compared to many other antidepressants. nih.gov

Studies have shown that this compound's pharmacokinetics are not substantially altered by drugs that are substrates or inhibitors of major CYP enzymes. nih.govresearchgate.net While a minor metabolic pathway involves N-dealkylation by CYP3A4 to form N-desethylthis compound, this accounts for only a small fraction of the dose. drugbank.comresearchgate.net Therefore, even potent inducers or inhibitors of CYP3A4 are considered unlikely to cause clinically relevant changes in this compound exposure. nih.govresearchgate.net

Because renal excretion is a major elimination pathway, any medication that significantly alters renal function could potentially affect this compound clearance. nih.gov

Methodological Considerations in Milnacipran Research

Clinical Trial Design and Outcome Measures

The clinical development of milnacipran for fibromyalgia has been underpinned by a series of robust clinical trials. These studies have been structured to meet high standards of evidence-based medicine, ensuring that the findings are both reliable and clinically meaningful.

The efficacy of this compound has been evaluated in multiple Phase II and Phase III clinical trials. nih.govdrugbank.com A cornerstone of these trials is their design as randomized, double-blind, placebo-controlled studies. nih.govjrheum.orgbioworld.com This design is considered the gold standard in clinical research as it minimizes bias. In these trials, patients meeting the American College of Rheumatology criteria for fibromyalgia were randomly assigned to receive either this compound or a placebo. nih.govnih.gov Neither the patients nor the investigators knew who was receiving the active drug versus the placebo, which helps to ensure that the observed effects are attributable to the medication itself. nih.gov

The trials typically involved a dose-escalation phase followed by a period of treatment at a constant dose. bioworld.comnih.gov For instance, one Phase II study involved a four-week dose escalation period followed by eight weeks of a constant dose. bioworld.com Phase III pivotal trials were multicenter, involving a large number of patients to ensure the generalizability of the results. nih.govnih.govclinicaltrials.gov For example, one such trial screened 2,270 patients and randomized 1,196. nih.gov The duration of these studies varied, with some having treatment periods of 15 weeks or 27 weeks, and even long-term extension studies lasting up to a year. jrheum.orgnih.govnih.gov The primary goal of these studies was to demonstrate the efficacy and safety of this compound in treating fibromyalgia or the pain associated with it. clinicaltrials.gov

Table 1: Example of a Phase III Clinical Trial Design for this compound

| Characteristic | Description | Source |

|---|---|---|

| Study Phase | Phase III | nih.govclinicaltrials.gov |

| Design | Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment | nih.govnih.govclinicaltrials.gov |

| Patient Population | Adults (18-70 years) meeting 1990 American College of Rheumatology criteria for Fibromyalgia | nih.gov |

| Interventions | This compound (e.g., 100 mg/day, 200 mg/day), Placebo | nih.gov |

| Duration | 15 to 27 weeks of treatment | jrheum.orgnih.gov |

| Primary Goal | To evaluate the efficacy and tolerability of this compound in treating the multiple domains of fibromyalgia. | nih.gov |

Two primary types of composite responder analyses were employed in the pivotal trials for this compound: nih.gov

Two-Measure Composite Responder Analysis: This required a patient to show at least a 30% improvement from baseline in their 24-hour recall pain score (often measured on a visual analog scale) and a rating of "very much improved" or "much improved" on the Patient Global Impression of Change (PGIC) scale. nih.govnih.gov

Three-Measure Composite Responder Analysis: This was a more stringent measure that included the same pain and PGIC criteria as the two-measure analysis, but also required a ≥6-point improvement from baseline in the Physical Component Summary (PCS) score of the Short Form-36 Health Survey (SF-36). nih.govnih.gov

In these trials, a significantly higher proportion of patients treated with this compound met the criteria for both the two-measure and three-measure composite responder analyses compared to those who received a placebo. nih.govnih.gov For the three-measure analysis, response rates for patients on this compound were approximately double those of patients on placebo. nih.gov

The assessment of this compound's efficacy heavily relied on validated patient-reported outcome (PRO) measures to capture the subjective experience of living with fibromyalgia. nih.gov The use of these instruments is crucial as there are no objective biomarkers for the condition. nih.gov Key PROs used in the this compound clinical trials include:

Short Form-36 Health Survey (SF-36): The SF-36 is a widely used and validated health status scale that has been employed in numerous studies involving fibromyalgia patients. nih.govclinexprheumatol.org It is a 36-item questionnaire that assesses eight health concepts, which are summarized into a Physical Component Summary (PCS) and a Mental Component Summary (MCS). clinicaltrials.govnih.gov The SF-36 provides a measure of a patient's quality of life and functional status. clinicaltrials.govclinexprheumatol.org In the this compound trials, a clinically meaningful improvement for the SF-36 PCS was conservatively defined as a ≥6-point improvement from the baseline score. nih.gov

A key consideration in the this compound research program was to ensure that the observed statistical improvements translated into clinically relevant benefits for patients. The use of composite responder analyses, which require simultaneous improvement in multiple domains, was a primary method for establishing clinical relevance. nih.gov By setting a threshold for improvement, such as a 30% reduction in pain, the trials aimed to identify a level of change that is meaningful to patients. nih.govnih.gov

Neuroimaging Techniques in Efficacy Evaluation

To explore the underlying neural mechanisms of this compound's effects, researchers have employed advanced neuroimaging techniques. These methods provide a window into how the medication may modulate brain function in individuals with fibromyalgia.

Resting-state functional magnetic resonance imaging (rs-fMRI) has emerged as a valuable tool for investigating the brain's functional organization by measuring spontaneous brain activity while the patient is at rest. nih.govnjit.edu This technique allows for the examination of functional connectivity, which refers to the temporal correlation of brain activity between different, often anatomically separate, brain regions. nih.govnih.gov